molecular formula C14H10ClFO2 B1457545 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid CAS No. 51535-39-8

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid

Cat. No.: B1457545
CAS No.: 51535-39-8
M. Wt: 264.68 g/mol
InChI Key: GZARGZVVWXVOKP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid is an organic compound that features both chlorophenyl and fluorophenyl groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.

    Grignard Reaction: The aldehydes are subjected to a Grignard reaction using methylmagnesium bromide to form the corresponding alcohols.

    Oxidation: The alcohols are then oxidized to the corresponding carboxylic acids using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Coupling Reaction: The final step involves coupling the two carboxylic acids under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. For example, it could inhibit certain enzymes involved in inflammation pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetic acid: Lacks the fluorophenyl group, which may result in different chemical and biological properties.

    2-(4-Fluorophenyl)acetic acid: Lacks the chlorophenyl group, which may also result in different properties.

    2-(4-Bromophenyl)-2-(4-fluorophenyl)acetic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

Uniqueness

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups may enhance its biological activity or provide specific properties useful in industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZARGZVVWXVOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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